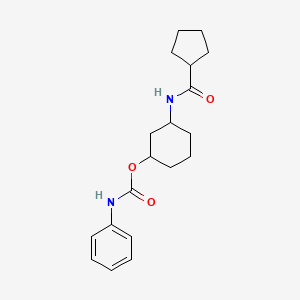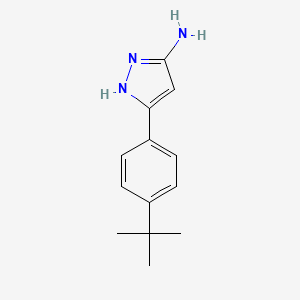
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “4-tert-butylphenyl” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a tert-butyl group attached .Chemical Reactions Analysis
The compound, due to the presence of the pyrazole ring, might be involved in reactions typical for pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure .Applications De Recherche Scientifique
Reactivity and Chemical Properties
- 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine and its derivatives have been studied for their reactivity and chemical properties. For instance, in one study, the reactivity of compound 1 under various agents was investigated, revealing the formation of corresponding amides 2-4 upon the reaction of carboxylic acids chlorides with amine 1. These compounds exhibited distinct absorption bands in their IR spectra, indicating the successful acylation of the amino group (Mironovich & Shcherbinin, 2014).
Structural and Spectroscopic Analysis
- Structural and spectroscopic analyses have played a crucial role in understanding the properties of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine derivatives. For example, a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and characterized using X-ray diffraction and various spectroscopies. Density functional theory calculations were performed to support experimental results, demonstrating the molecule's stability and indicating its potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).
Synthesis and Characterization
- Synthesis techniques for creating derivatives of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine have been developed, such as the efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method is noted for its operational ease and short reaction time, with the structure of the synthesized compound fully characterized by various spectroscopic methods (Becerra, Rojas, & Castillo, 2021).
Crystal Structures and Hydrogen Bonding
- Studies have also delved into the crystal structures and hydrogen bonding of these compounds. For instance, the crystal structures of new 3,5-diaryl-1H-pyrazoles were determined, revealing interesting aspects like the formation of dimers through N–H…N intermolecular hydrogen bonds and the existence of compounds in different tautomeric forms. Such structural details provide insights into the molecular interactions and stability of these compounds (Wang, Zheng, & Fan, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMVEZWTACFRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


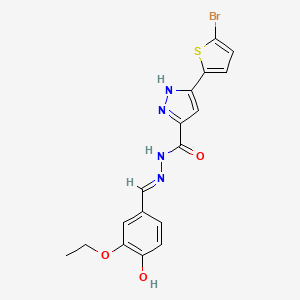
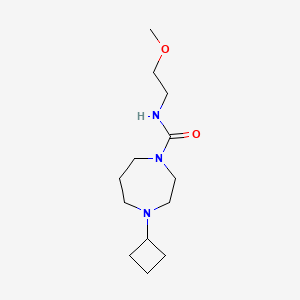
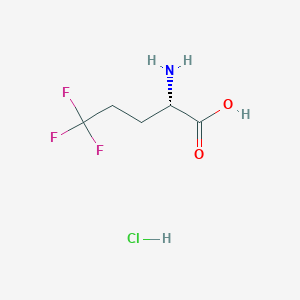
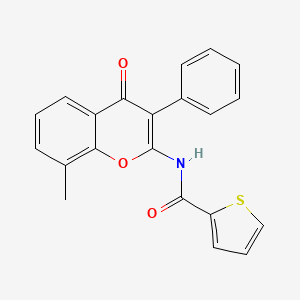
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)
![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2443202.png)
